5-(Furan-2-yl)oxazole-2-carboxylic acid
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Overview
Description
5-(Furan-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both furan and oxazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid with an appropriate oxazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors or other scalable techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)oxazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(Furan-2-yl)oxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophene-2-yl)oxazole-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
5-(Pyridine-2-yl)oxazole-2-carboxylic acid: Contains a pyridine ring instead of a furan ring.
5-(Benzene-2-yl)oxazole-2-carboxylic acid: Features a benzene ring in place of the furan ring.
Uniqueness
5-(Furan-2-yl)oxazole-2-carboxylic acid is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5NO4 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-(furan-2-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-8(11)7-9-4-6(13-7)5-2-1-3-12-5/h1-4H,(H,10,11) |
InChI Key |
BIVQQMFNULTWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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